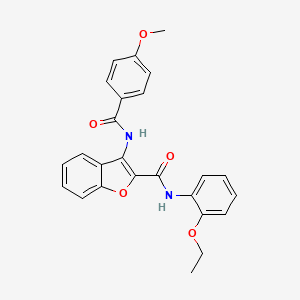
N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that includes a benzofuran core and various substituents that may confer significant biological activities. Its molecular formula is C25H22N2O5 and it is identified by the CAS number 888445-30-5. This compound has garnered attention for its potential pharmacological applications, particularly in neuroprotection, antioxidant activity, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a benzofuran ring system fused with an amide group. The specific arrangement of substituents includes:
- An ethoxy group at the 2-position of the phenyl ring.
- A methoxybenzamide group at the 3-position.
This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
1. Neuroprotective Effects
Research has indicated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties. A study synthesized several benzofuran derivatives and evaluated their effects on neuronal cell cultures exposed to excitotoxic conditions. The findings revealed that certain derivatives provided significant protection against NMDA-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed through various in vitro assays. Compounds structurally related to this compound demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, indicating their potential as therapeutic agents against oxidative stress-related conditions .
3. Anti-inflammatory Properties
Benzofuran derivatives have been noted for their anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The specific mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzofuran core significantly influence biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 (at position 2) | Ethoxy | Enhances solubility and bioavailability |
| R2 (at position 3) | Methoxybenzamide | Increases binding affinity to target receptors |
| R3 (varied) | Hydroxyl/Methyl | Modulates antioxidant activity |
Case Studies
Several studies have highlighted the pharmacological potential of benzofuran derivatives:
- Neuroprotection : In a comparative study, certain benzofuran derivatives exhibited neuroprotective effects comparable to established neuroprotectants like memantine at lower concentrations .
- Hypolipidemic Activity : Other related compounds were tested in hyperlipidemic rat models, showing significant reductions in plasma triglycerides and cholesterol levels, suggesting potential applications in cardiovascular health .
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-11-7-5-9-19(21)26-25(29)23-22(18-8-4-6-10-20(18)32-23)27-24(28)16-12-14-17(30-2)15-13-16/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKVNNMVILVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














